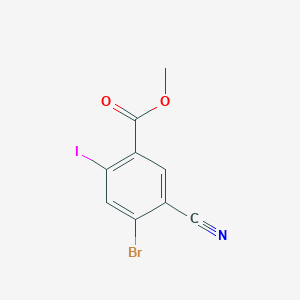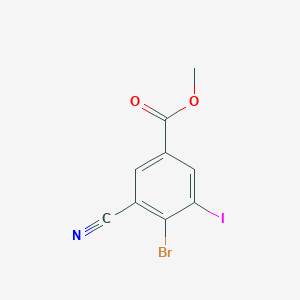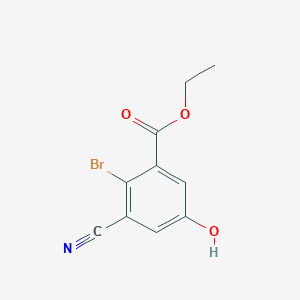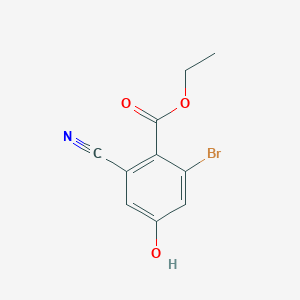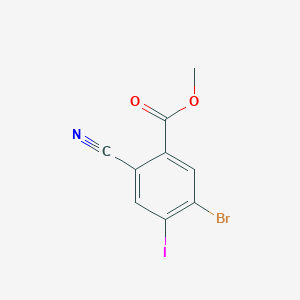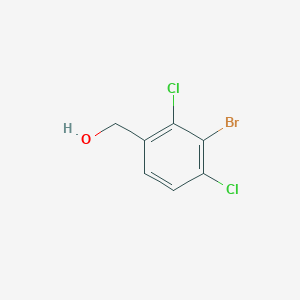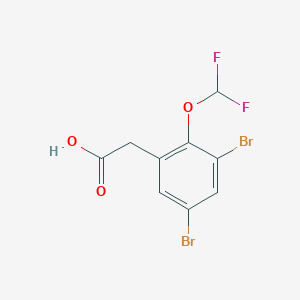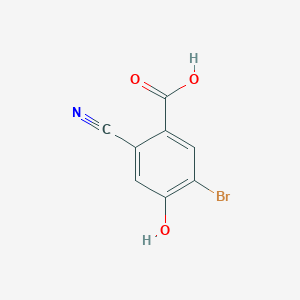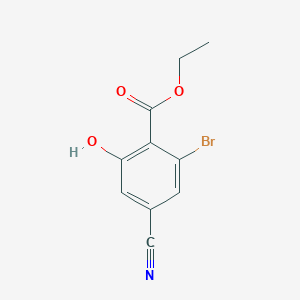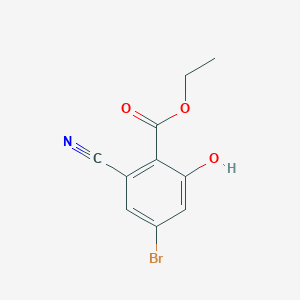
6-Ethynyl-1-methyl-1H-indole
説明
6-Ethynyl-1-methyl-1H-indole, also referred to as 6-EMI, is an aromatic compound which has been studied for its potential applications in a variety of scientific research areas. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 6-EMI has been studied for its ability to act as a fluorescent probe and a ligand, and it has been used in a variety of biochemical and physiological studies.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of 5-iodopyrrolo[1,2-a]quinolines and Indolo[1,2-a]quinolines : Utilizing 1-(2-(substituted ethynyl)phenyl)-1H-indole in the synthesis of 5-iodoindolo[1,2-a]quinolines. This process demonstrates selective C-C bond formation and allows for functional group diversification, advantageous for structural and biological activity assessments (Verma et al., 2011).
Ethynylation of Indoles : The direct ethynylation of the indole nucleus has been achieved using 1-benzoyl-2-bromoacetylene on Al2O3, representing a novel approach for the functionalization of indoles (Sobenina et al., 2006).
Biological Applications
Cobalt(III)-Catalyzed C2-Selective C-H Alkynylation of Indoles : This catalysis method allows the efficient synthesis of C-2 alkynylated indoles, which can be useful in the development of pharmaceuticals and bioactive molecules (Zhang et al., 2015).
Indole Alkaloids from Deep-Sea-Derived Actinomycete : The isolation of a new indole alkaloid from a deep-sea actinomycete, exhibiting weak antimicrobial activity, demonstrates the potential of indole derivatives in medicinal chemistry (Yang et al., 2012).
Photophysical Studies
- Synthesis and Photophysical Studies of Fluorescent Indole Derivatives : The development of fluorescent probes based on indole derivatives, showing significant spectral changes in fluorescence emission, highlights their applications in analytical and biochemistry fields (Pereira et al., 2010).
Corrosion Inhibition
- 3-Amino Alkylated Indoles as Corrosion Inhibitors for Mild Steel : Demonstrating the efficacy of indole derivatives in inhibiting corrosion of mild steel, these compounds are promising for industrial applications (Verma et al., 2016).
作用機序
Target of Action
6-Ethynyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with their targets, leading to various changes at the cellular level.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
6-Ethynyl-1-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . By inhibiting these kinases, this compound can modulate the signaling pathways they regulate, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but their stability may decrease over time, leading to degradation and reduced efficacy . Additionally, long-term exposure to this compound may result in cumulative effects on cellular function, such as alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have shown that there may be a threshold dose beyond which the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of indole derivatives, including this compound . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed or excreted by the body. The metabolic pathways involving this compound can also affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . For instance, certain transporters may actively transport this compound into cells, while binding proteins may sequester the compound within specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
特性
IUPAC Name |
6-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLCOJZMWRMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




